Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

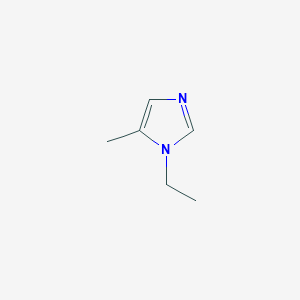

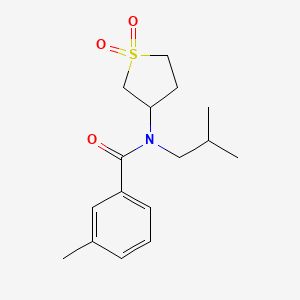

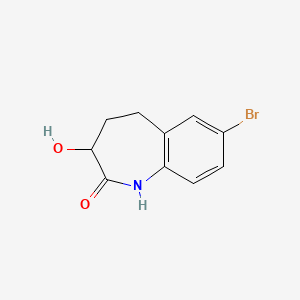

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is a chemical compound with the CAS Number: 2089277-86-9 . It is also known as sodium 2-[6-(propan-2-yloxy)pyrimidin-4-yl]acetate .

Molecular Structure Analysis

The molecular weight of Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is 218.19 . The InChI code is 1S/C9H12N2O3.Na/c1-6(2)14-8-3-7(4-9(12)13)10-5-11-8;/h3,5-6H,4H2,1-2H3,(H,12,13);/q;+1/p-1 .Chemical Reactions Analysis

While specific chemical reactions involving Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate are not available, it’s worth noting that pyrimidines, a key component of this compound, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .Wissenschaftliche Forschungsanwendungen

1. Reductive Amination of Aldehydes and Ketones

Sodium triacetoxyborohydride, a general reducing agent, is effective in the reductive amination of aldehydes and ketones, including a variety of primary and secondary amines. The process, involving sodium-based compounds, is robust in the presence of various functional groups and offers higher yields with fewer side products compared to other procedures (Abdel-Magid et al., 1996).

2. Novel Domino Reactions in Medicinal Chemistry

Sodium acetate catalyzes a novel domino reaction, rapidly producing medicinally relevant 4-pyridinyl-2-amino-4H-chromenes. This method provides a fast and efficient approach to synthesize compounds with potential biomedical applications (Elinson et al., 2017).

3. Enhancing Electrochemical Properties for Energy Storage

Sodium-based nanograins, specifically Na3V2(PO4)3, dispersed in carbon matrices demonstrate enhanced electrochemical properties. This advancement is crucial for high-performance symmetric sodium-ion batteries, promising for large-scale and low-cost energy storage applications (Li et al., 2014).

4. Synthesis of New Furo(2,3-d)pyrimidines

The sodium salt of certain pyrimidine derivatives undergoes alkylation and subsequent reactions, leading to the synthesis of new furo[2,3-d]pyrimidines and pyrimido[4,5:4,5]furo(2,3-d)pyrimidines, compounds potentially useful in various applications (Moneam et al., 2004).

5. Antimicrobial Pyrimidinone and Oxazinone Derivatives

A series of pyrimidinone and oxazinone derivatives, synthesized using sodium-based compounds, exhibited promising antimicrobial activities. These derivatives are synthesized as potential antimicrobial agents, demonstrating effectiveness against various bacteria and fungi (Hossan et al., 2012).

Safety and Hazards

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Zukünftige Richtungen

While specific future directions for Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate are not available, it’s worth noting that pyrimidines, a key component of this compound, are widely used in medicinal chemistry for the treatment of human diseases . This suggests potential future research directions in exploring the pharmacological applications of Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate.

Eigenschaften

IUPAC Name |

sodium;2-(6-propan-2-yloxypyrimidin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.Na/c1-6(2)14-8-3-7(4-9(12)13)10-5-11-8;/h3,5-6H,4H2,1-2H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPISWZYXLDXJJR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=NC(=C1)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(6-isopropoxypyrimidin-4-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)

![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)

![3-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916843.png)